4-Chloroquinolin-2(1H)-one
Overview
Description
4-Chloroquinolin-2(1H)-one, with the CAS Number 20146-59-2, is a compound with the molecular formula C9H6ClNO . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Chloroquinolin-2(1H)-one is represented by the linear formula C9H6ClNO . The InChI representation is InChI=1S/C9H6ClNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12) .Physical And Chemical Properties Analysis
4-Chloroquinolin-2(1H)-one has a molecular weight of 179.60 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area is 29.1 Ų .Scientific Research Applications
Synthesis and Characterization :
- 4-Chloroquinolin-2(1H)-one (4CMOQ) has been synthesized and characterized using various experimental and theoretical methods. These include FT-IR, FT-Raman, UV–Vis, NMR, single-crystal diffraction, and quantum chemical calculations. Such comprehensive characterization is vital for understanding its properties and potential applications in scientific research (Murugavel et al., 2017).
Molecular Docking Studies :
- Molecular docking studies have been executed to understand the inhibitory activity of 4CMOQ against DNA gyrase and Lanosterol 14 α-demethylase. Such studies are essential for predicting the potential therapeutic applications of this compound, especially in the realm of antimicrobial activity (Murugavel et al., 2017).
Antimicrobial Activity :
- 4CMOQ has shown good to moderate antimicrobial activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungal strains including Aspergillus niger, Monascus purpureus, and Penicillium citrinum. This highlights its potential as an antimicrobial agent (Murugavel et al., 2017).
Chemical Reactions and Synthesis :
- Research has explored various chemical reactions involving 4-chloroquinolin-2(1H)-one derivatives. For instance, functionalized bisquinolones have been synthesized using palladium-catalyzed cross-coupling reactions of 4-chloroquinolin-2(1H)-one precursors. Such studies are crucial for developing novel compounds with potential biological applications (Hashim et al., 2006).
Structural and Spectroscopic Analysis :
- The structural and spectroscopic characteristics of novel compounds such as 4-chloro-6-methylquinoline-2(1H)-one and its isomer have been examined using experimental and computational quantum chemical methods. This is important for understanding the molecular structure and potential interactions of these compounds (Murugavel et al., 2018).
Potential in Cancer Therapy :
- Chloroquine and its analogs, including 4-chloroquinolin-2(1H)-one derivatives, have been studied for their potential as enhancing agents in cancer therapies. They can sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner, highlighting their potential role in oncology (Solomon & Lee, 2009).
Coordination Behavior and Complex Formation :
- Studies have been conducted on the complex formation of chloroquine derivatives with metal ions like titanium. Understanding the coordination behavior of these compounds is crucial for exploring their potential applications in medicinal chemistry and material sciences (Otuokere et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-chloro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXTZWWKNXVRHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10305336 | |
Record name | 4-Chloroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10305336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinolin-2(1H)-one | |
CAS RN |
20146-59-2 | |
Record name | 20146-59-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10305336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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